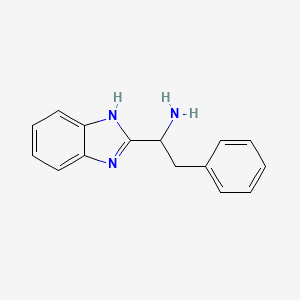

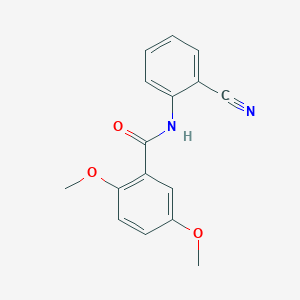

1-(1H-苯并咪唑-2-基)-2-苯乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1H-benzimidazol-2-yl (phenyl)methanol” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C14H12N2O and a molecular weight of 224.265 . Another similar compound is “1-(1H-Benzimidazol-2-yl)ethanol” with a molecular formula of C9H10N2O .

Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis

The X-ray crystal structure analysis of selected benzimidazole derivatives has been described . The benzimidazole core is planar in many of these derivatives, and the molecules are often stabilized by hydrogen bonds and π-π interactions .Chemical Reactions Analysis

The interaction of a benzimidazole derivative, 2-(1H-benzimidazol-2-yl)phenol (2-Bip), with sequence-specific DNA was examined using Differential Pulse Voltammetry (DPV) . The study found that 2-Bip affects both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), and its interaction mode with DNA could be non-covalent interactions .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .科学研究应用

Modulation Effect on Tubulin Polymerization

This compound has been found to have a significant effect on tubulin polymerization . The compounds elongated the nucleation phase and slowed down the tubulin polymerization comparably to nocodazole . This could have potential implications in the treatment of diseases related to cell division and growth.

Anticancer Activity

The compound has demonstrated marked antineoplastic activity in low micromolar concentrations in both screened in vitro tumor models . This suggests that it could be a potential candidate for cancer treatment.

Antioxidant Activity

The compound has shown moderate to high ability to scavenge peroxyl radicals . This antioxidant activity could be beneficial in the prevention of diseases related to oxidative stress.

Antibacterial Properties

Benzimidazole derivatives, including this compound, have been found to exhibit antibacterial effects . This suggests potential applications in the treatment of bacterial infections.

Antifungal Properties

Benzimidazole fungicides, which include this compound, are highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Antiviral Properties

This compound has been shown to exhibit antiviral activities, making it a potential candidate for the treatment of various viral diseases.

Potential Treatment for Alzheimer’s Disease

The compound has been studied for its potential use in the treatment of Alzheimer’s disease. This suggests that it could have potential applications in neurodegenerative disease research.

Green Chemistry Applications

The compound has been used in the synthesis of other compounds using Microwave-Assisted Organic Synthesis (MAOS), a method widely referred to as "green chemistry" . This suggests potential applications in sustainable and environmentally friendly chemical synthesis.

作用机制

属性

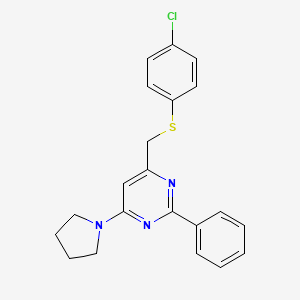

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKFUDAFEGNTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-2-yl)-2-phenylethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)

![4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B2678046.png)